3-Bromo-2-phenylimidazo[1,2-b]pyridazine
Description
Significance of Imidazo[1,2-b]pyridazines as Heterocyclic Compounds in Chemical Sciences
Imidazo[1,2-b]pyridazines represent a significant class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in the chemical sciences. ontosight.aidergipark.org.tr Structurally, they feature a fused bicyclic system composed of an imidazole (B134444) ring merged with a pyridazine (B1198779) ring. ontosight.ai This unique arrangement of atoms confers specific physicochemical properties upon the scaffold. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a notable dipole moment, which can be advantageous in molecular recognition and drug design. nih.gov The fusion of the electron-rich imidazole ring with the electron-deficient pyridazine ring creates a distinct electronic environment that influences the molecule's reactivity and potential for intermolecular interactions.
The imidazo[1,2-b]pyridazine (B131497) core is considered a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.govresearchgate.net This versatility makes them valuable building blocks in synthetic organic chemistry for the creation of diverse molecular libraries. dergipark.org.tr Researchers have developed various synthetic routes to access this core structure and its derivatives, allowing for systematic exploration of its chemical space. organic-chemistry.orgscispace.com The ability to functionalize the scaffold at various positions enables chemists to fine-tune its steric and electronic properties for specific applications, ranging from medicinal chemistry to materials science. dergipark.org.tr
Overview of the Imidazo[1,2-b]pyridazine Core in Medicinal Chemistry Research
In the field of medicinal chemistry, the imidazo[1,2-b]pyridazine nucleus is highly valued for its association with a broad spectrum of biological activities. ontosight.ainih.gov The resurgence of interest in this scaffold can be partly attributed to the success of ponatinib, an approved multi-targeted tyrosine kinase inhibitor used in cancer therapy, which features the imidazo[1,2-b]pyridazine core. nih.govnih.govresearchgate.net This has spurred extensive research into new derivatives for various therapeutic applications. nih.gov
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been investigated for a wide array of pharmacological effects. sarpublication.com These include potential applications as anticancer, anti-inflammatory, antimicrobial, antiviral, and antiparasitic agents. nih.govresearchgate.netontosight.aiontosight.ai The scaffold's ability to serve as a template for inhibitors of various enzymes, such as kinases, makes it a focal point in drug discovery programs. dergipark.org.trnih.govnih.gov The structure-activity relationships (SAR) of these compounds are extensively studied to optimize their therapeutic potential and pharmacokinetic profiles. nih.govresearchgate.net
| Reported Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Anticancer | Oncology | ontosight.ainih.govresearchgate.net |
| Anti-inflammatory | Immunology | nih.govontosight.ainih.gov |
| Antimicrobial / Antibacterial | Infectious Diseases | ontosight.ainih.govrjptonline.org |
| Antiviral | Infectious Diseases | nih.govresearchgate.net |
| Antiparasitic | Infectious Diseases | nih.govresearchgate.netresearchgate.net |
| Antiepileptic / Antiseizure | Neurology | nih.gov |
| Kinase Inhibition | Oncology, Autoimmune Diseases | nih.govnih.gov |
Positioning of 3-Bromo-2-phenylimidazo[1,2-b]pyridazine within Related Heterocyclic Systems
This compound is a specific derivative of the parent imidazo[1,2-b]pyridazine scaffold. It is distinguished by the presence of a phenyl group at the 2-position and a bromine atom at the 3-position of the fused ring system. These substitutions are critical as they define the compound's chemical identity and its utility as a synthetic intermediate. The phenyl group at position 2 significantly influences the molecule's steric and electronic properties, while the bromine atom at position 3 is a key functional handle.
Within the broader family of heterocyclic compounds, this compound serves as a versatile building block. The bromine atom, being a good leaving group, makes the 3-position susceptible to a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. organic-chemistry.org This reactivity allows for the strategic introduction of diverse chemical moieties at this position, enabling the synthesis of a wide range of novel and complex molecules. Consequently, this compound is not typically an end-product itself but rather a crucial intermediate in the multi-step synthesis of potentially bioactive compounds. Its structure is analogous to other functionalized imidazo-fused systems, such as 3-bromo-2-phenyl-imidazo[1,2-a]pyridine, which are also used as precursors in synthetic and medicinal chemistry. sigmaaldrich.comnih.govrsc.org
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
|---|---|---|---|
| 3-Bromoimidazo[1,2-b]pyridazine (B100983) | 18087-73-5 | C₆H₄BrN₃ | Parent scaffold with bromine at C3. |
| 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine | 19601-74-2 | C₁₂H₇BrClN₃ | Phenyl at C2, Bromo at C3, Chloro at C6. |
| 3-Bromo-2-phenyl-imidazo[1,2-a]pyridine | 4044-95-5 | C₁₃H₉BrN₂ | Related fused system (imidazo[1,2-a]pyridine). |
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-2-phenylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-12-11(9-5-2-1-3-6-9)15-10-7-4-8-14-16(10)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPOCXSUWXUJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587630 | |
| Record name | 3-Bromo-2-phenylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802580-12-7 | |
| Record name | 3-Bromo-2-phenylimidazo[1,2-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=802580-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-phenylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 2 Phenylimidazo 1,2 B Pyridazine
Classical Approaches to the Imidazo[1,2-b]pyridazine (B131497) Core
The foundational step in synthesizing the target compound is the creation of the 2-phenylimidazo[1,2-b]pyridazine (B3348742) nucleus. This is typically achieved through a well-established condensation and cyclization sequence.
The most common and direct route to the imidazo[1,2-b]pyridazine core involves the condensation reaction between a substituted 3-aminopyridazine (B1208633) and an α-haloketone, specifically an α-bromoketone like 2-bromoacetophenone (B140003) (phenacyl bromide). nih.govijpsnonline.com In this reaction, the nucleophilic amino group of the 3-aminopyridazine attacks the electrophilic carbon of the α-bromoketone.
The formation of the imidazo[1,2-b]pyridazine backbone is generally accomplished under mild basic conditions, often using sodium bicarbonate. nih.gov The nucleophilicity of the ring nitrogen that is not adjacent to the amino group in 3-aminopyridazine is crucial for the success of this synthesis. Alkylation by the α-bromoketone preferentially occurs at this site, which facilitates the subsequent cyclization. nih.gov For instance, various ethyl esters of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids have been synthesized by reacting substituted 3-aminopyridazines with ethyl 2-benzoyl-2-bromoacetate in anhydrous ethanol. nih.gov
Table 1: Examples of Condensation Reactions for Imidazo[1,2-b]pyridazine Core Synthesis
| 3-Aminopyridazine Derivative | α-Haloketone/Carbonyl Compound | Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Amino-6-halopyridazine | α-Bromoketone | Sodium bicarbonate | 6-Halogen-substituted imidazo[1,2-b]pyridazine | nih.gov |
| 3-Aminopyridazines | Ethyl 2-benzoyl-2-bromoacetate | Anhydrous ethanol | Ethyl 2-phenylimidazo[1,2-b]pyridazine-3-carboxylates | nih.gov |
| 3-Amino-6-aryl-pyridazines | α-Halocarbonyl compounds | Reflux | 2,6-Diaryl-imidazo[1,2-b]pyridazines | ijpsnonline.com |
Following the initial SN2 reaction between the aminopyridazine and the α-bromoketone, an intermediate is formed which then undergoes an intramolecular cyclization. This cyclization, often referred to as a Tschitschibabin reaction, involves the nucleophilic attack of the second ring nitrogen of the pyridazine (B1198779) onto the carbonyl carbon of the ketone moiety. This is followed by a dehydration step, which results in the formation of the stable, aromatic fused bicyclic imidazo[1,2-b]pyridazine ring system.
The entire sequence, from condensation to cyclization and dehydration, is frequently performed as a one-pot synthesis, providing an efficient route to the core structure. mdpi.comnih.gov The introduction of a halogen substituent on the pyridazine ring has been shown to improve the yield of the cyclization process. nih.gov
Regioselective Bromination of the Imidazo[1,2-b]pyridazine System
Once the 2-phenylimidazo[1,2-b]pyridazine core is assembled, the next step is the introduction of a bromine atom at the 3-position. The electron-rich nature of the imidazole (B134444) ring directs electrophilic substitution preferentially to this position.
N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of electron-rich aromatic and heterocyclic compounds. missouri.eduorganic-chemistry.org The reaction of 2-phenylimidazo[1,2-b]pyridazine with NBS provides a direct and efficient method for the synthesis of 3-Bromo-2-phenylimidazo[1,2-b]pyridazine. The reaction is typically carried out in a suitable organic solvent, such as acetonitrile (B52724) or dichloromethane, at controlled temperatures, often starting at 0 °C or below. mdpi.com
The mechanism involves the electrophilic attack of a bromonium ion (or its equivalent) generated from NBS onto the C3 position of the imidazole ring. This method is highly regioselective, yielding the 3-bromo isomer as the exclusive or major product. mdpi.com For example, a synthetic scheme for preparing inhibitors of adaptor associated kinase 1 (AAK1) involves the bromination of a 2-substituted imidazo[1,2-b]pyridazine with NBS to afford the corresponding 3-bromo intermediate. google.com
An alternative, transition-metal-free approach for the regioselective bromination of the related imidazo[1,2-a]pyridine (B132010) scaffold utilizes sodium bromite (B1237846) (NaBrO₂) as the halogen source. nih.govrsc.org This methodology has been shown to be highly efficient for C-H functionalization. The reaction is typically performed in a solvent like dimethylformamide (DMF) under acidic conditions (e.g., with acetic acid) at an elevated temperature, such as 60 °C. nih.gov
This method is notable for its use of an inexpensive and readily available brominating agent. nih.gov While demonstrated extensively on the imidazo[1,2-a]pyridine system, the principles of this regioselective C-H bromination are applicable to the imidazo[1,2-b]pyridazine system due to the similar electronic properties of the heterocyclic core. The reaction proceeds with excellent regioselectivity, providing the 3-bromo products in good to excellent yields. nih.govresearchgate.net
Direct C-H bromination represents a modern and atom-economical approach to halogenation. Both the use of NBS and sodium bromite fall under this category. Another reported strategy for the C3-bromination of the related imidazo[1,2-a]pyridine system involves using carbon tetrabromide (CBr₄) as the bromine source, promoted by a base such as sodium hydroxide (B78521) (NaOH). researchgate.net This method offers high efficiency and regioselectivity for the synthesis of C3-brominated products. researchgate.net These advanced C-H functionalization techniques avoid the need for pre-functionalized starting materials, streamlining the synthetic process.
Table 2: Comparison of Bromination Methods for Imidazo[1,2-b]pyridazine and Related Systems
| Brominating Agent | Substrate | Conditions | Key Features | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | 2-Phenylimidazo[1,2-b]pyridazine | Acetonitrile, 0 °C | High regioselectivity for C3, common lab reagent. | mdpi.comgoogle.com |
| Sodium Bromite (NaBrO₂) | Imidazo[1,2-a]pyridines | DMF, Acetic Acid, 60 °C | Transition-metal-free, uses inexpensive reagents. | nih.govrsc.org |
| Carbon Tetrabromide (CBr₄) | Imidazo[1,2-a]pyridines | NaOH | Base-promoted, high efficiency. | researchgate.net |
Lewis Acid/Oxidant Systems for Direct Regioselective Halogenation
The regioselective introduction of a bromine atom at the C3 position can be effectively achieved through electrophilic halogenation. The reactivity of the imidazo[1,2-b]pyridazine core can be enhanced by using a Lewis acid catalyst, which polarizes the halogenating agent, rendering it more electrophilic. While a specific system utilizing Aluminum tribromide (AlBr₃) and tert-Butyl hydroperoxide (TBHP) is not detailed in the available literature for this exact compound, the principle is well-established in the halogenation of various aromatic and heterocyclic systems. researchgate.net
Lewis acids like Zirconium(IV) chloride (ZrCl₄) have been shown to catalyze the halogenation of aromatic compounds using N-halosuccinimides such as N-Bromosuccinimide (NBS). researchgate.net Such catalysts activate the halogenating agent, facilitating a targeted attack on the most nucleophilic position of the substrate. For the imidazo[1,2-a]pyridine scaffold, which is structurally analogous to the imidazo[1,2-b]pyridazine core, Lewis acids such as Yttrium(III) triflate (Y(OTf)₃) and Zinc(II) triflate (Zn(OTf)₂) are known to catalyze Friedel-Crafts type reactions at the C3 position. mdpi.com This demonstrates the capacity of Lewis acids to direct electrophilic attack to this specific location.
The general mechanism involves the coordination of the Lewis acid to the halogenating agent (e.g., NBS), which increases the electrophilicity of the bromine atom. The electron-rich C3 position of the imidazo[1,2-b]pyridazine ring then attacks the polarized bromine, leading to the formation of a sigma complex intermediate. Subsequent deprotonation restores the aromaticity of the system and yields the 3-bromo substituted product.
Alternative metal-free methods for the C3-bromination of the related imidazo[1,2-a]pyridines have been reported, using reagents like sodium bromite (NaBrO₂) under acidic conditions, which could be applicable to the imidazo[1,2-b]pyridazine system. researchgate.net
Advanced Synthetic Protocols
Modern synthetic chemistry has introduced advanced protocols that offer significant advantages over classical methods, including increased reaction speed, higher yields, improved energy efficiency, and greater molecular diversity.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating the formation of heterocyclic scaffolds like imidazo[1,2-b]pyridazine. nih.gov Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. nih.govnih.gov
This technology is particularly effective for multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product. beilstein-journals.orgresearchgate.net The synthesis of the imidazo[1,2-a]pyridine core, for instance, has been achieved via a microwave-assisted Groebke–Blackburn–Bienaymé (GBB) three-component reaction between an aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.org This approach can be catalyzed by acids like phosphotungstic acid (HPW) in ethanol, providing the desired products in high yields within 30 minutes. beilstein-journals.org The principles are directly applicable to the synthesis of the imidazo[1,2-b]pyridazine core by using a 3-aminopyridazine starting material.
Microwave assistance is also employed in the classical two-component synthesis, which involves the condensation of a 3-aminopyridazine with an α-bromoketone (e.g., 2-bromo-1-phenylethanone). nih.gov The enhanced reaction kinetics under microwave irradiation can facilitate both the initial N-alkylation and the subsequent intramolecular cyclization steps.
| Catalyst/Promoter | Reactants | Solvent | MW Temp (°C) | Time (min) | Yield (%) | Ref |
| Sc(OTf)₃ | Aminopyridine, Aldehyde, Isocyanide | Solvent-free | - | - | High | beilstein-journals.org |
| Chitosan | Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halides | Ethanol | 150 | 4-8 | High | nih.gov |
| None | Pyridine (B92270), Phenacylbromide, Guanidine hydrochloride | Solvent-free | 150 | 2-3 | Excellent | researchgate.net |
| HPW (2 mol%) | Aminopyridine, Aldehyde, Isocyanide | Ethanol | - | 30 | up to 99 | beilstein-journals.org |
| Pd(dppf)Cl₂ / K₂CO₃ | Fluorous-tagged MCR product, Boronic acid | Acetone/Toluene/H₂O | 130 | 20 | - | nih.govscispace.com |
This table presents data for related imidazo-fused heterocycles, illustrating the general conditions and effectiveness of microwave-assisted synthesis.
Metal-Free Direct Synthesis Approaches for Imidazo[1,2-a]pyridines (relevant for core formation principles)
The development of metal-free synthetic routes is a key goal in green chemistry, aiming to reduce cost and toxicity associated with transition metal catalysts. The principles for constructing the imidazo[1,2-a]pyridine core are highly relevant to the synthesis of imidazo[1,2-b]pyridazines. acs.orgnih.gov
A primary metal-free strategy involves the condensation of a 2-aminopyridine (B139424) with a suitable carbonyl-containing compound. nih.gov One of the most common methods is the reaction with α-halogenoketones, such as 2-bromoacetophenone. This reaction typically proceeds without a catalyst by initial alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation to form the fused imidazole ring. acs.org
Three-component reactions also provide a powerful metal-free route. For example, the iodine-promoted reaction of 2-aminopyridine, acetophenones, and thiols can generate 2,3-disubstituted imidazo[1,2-a]pyridines. nih.gov The Groebke–Blackburn–Bienaymé reaction, which couples an aminoazine, an aldehyde, and an isocyanide, can also be performed under metal-free acidic catalysis to yield 3-amino-substituted imidazo[1,2-a]pyridines. nih.gov These methods highlight that the core bicyclic structure can be efficiently assembled without the need for metal catalysts, relying instead on the inherent reactivity of the starting materials. icsr.in
| Reaction Type | Key Reactants | Conditions | Product Type | Ref |
| Two-component Condensation | 2-Aminopyridine, α-Bromoacetophenone | Catalyst-free, K₂CO₃, DMF, rt | 2-Aryl-imidazo[1,2-a]pyridine | acs.org |
| Iodine-promoted Condensation | 2-Aminopyridine, Acetophenone | I₂, on-water, NH₄Cl, rt | 2-Aryl-imidazo[1,2-a]pyridine | nih.gov |
| Three-component (GBB) | 2-Aminopyridine, Aldehyde, Isocyanide | Acid catalysis (metal-free) | 3-Amino-imidazo[1,2-a]pyridine | nih.gov |
| Iodine-catalyzed Condensation | Pyridine, Oxime ester | Molecular Iodine (I₂) | 2-Substituted-imidazo[1,2-a]pyridine | acs.org |
This table outlines key metal-free strategies for the analogous imidazo[1,2-a]pyridine system, the principles of which are applicable for forming the imidazo[1,2-b]pyridazine core.
Chemodivergent Synthesis Strategies
Chemodivergent synthesis involves steering a reaction between common starting materials toward different products by selectively tuning the reaction conditions, such as the catalyst, solvent, or temperature. This approach allows for the generation of structural diversity from a single set of precursors.
While specific studies detailing chemodivergent strategies for the synthesis of this compound are not prominent in the surveyed literature, the concept is applicable to the multicomponent reactions used to build the core heterocycle. In reactions like the GBB synthesis, the choice of a Lewis acid versus a Brønsted acid catalyst can influence reaction pathways and potentially lead to different structural isomers or related heterocyclic products. beilstein-journals.org For instance, the modulation of catalyst and reaction parameters in complex multicomponent setups could, in principle, be used to control regioselectivity or favor alternative cyclization pathways, leading to a diverse library of related compounds from the same pool of starting materials. The development of such strategies remains an area of interest for expanding the chemical space around the imidazo[1,2-b]pyridazine scaffold.
Chemical Reactivity and Functionalization of 3 Bromo 2 Phenylimidazo 1,2 B Pyridazine
Substitution Reactions at the Bromine Atom (C-3 Position)
The bromine atom at the C-3 position of the electron-deficient imidazo[1,2-b]pyridazine (B131497) ring is susceptible to substitution. This reactivity allows for the direct introduction of heteroatom-containing functional groups.
The C-3 position of the 3-bromo-2-phenylimidazo[1,2-b]pyridazine is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the fused heterocyclic ring system. Halogenated pyridazines and related azaaromatics are known to react with various nucleophiles. wur.nlnih.gov Consequently, the bromine atom can be displaced by a range of nucleophiles, including amines and thiols, to yield 3-amino and 3-thioether derivatives, respectively.
While specific studies detailing the reaction of this compound with amines and thiols are not extensively documented in the reviewed literature, the synthesis of related C-6 aminated 3-bromoimidazo[1,2-b]pyridazines from a chloro-precursor highlights the susceptibility of the scaffold to nucleophilic attack. researchgate.net Furthermore, the successful one-pot synthesis of 3-amino-2-arylimidazo[1,2-b]pyridazines through multicomponent reactions confirms the stability of the resulting amino-substituted products, suggesting that their formation via nucleophilic substitution is a viable synthetic strategy. researchgate.net These reactions are typically performed in the presence of a base and a suitable solvent.
| Reactant | Nucleophile (Nu-H) | Typical Conditions | Product |
|---|---|---|---|
| This compound | Primary/Secondary Amine (R¹R²NH) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO), Heat | 3-(R¹R²-amino)-2-phenylimidazo[1,2-b]pyridazine |
| This compound | Thiol (R-SH) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | 2-Phenyl-3-(R-thio)imidazo[1,2-b]pyridazine |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for the functionalization of the this compound core. researchgate.net These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the C-3 position with high efficiency and selectivity, providing access to a vast array of derivatives.
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between the C-3 position of the imidazo[1,2-b]pyridazine core and various aryl or heteroaryl groups. researchgate.net This reaction typically involves the coupling of the 3-bromo derivative with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. nih.govnih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a cornerstone in the synthesis of complex molecules. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields. mdpi.com
| Organoboron Reagent | Catalyst | Base | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|---|
| Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2 M aq.) | DME / Ethanol | 80 °C | 3-Aryl-2-phenylimidazo[1,2-b]pyridazine | researchgate.netnih.gov |
| Heteroarylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 °C | 3-Heteroaryl-2-phenylimidazo[1,2-b]pyridazine | nih.gov |
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C-3 position and a terminal alkyne. researchgate.net This transformation is invaluable for introducing alkynyl moieties, which can serve as precursors for further synthetic manipulations or as key structural elements in target molecules. The reaction is co-catalyzed by palladium and copper(I) salts and is carried out in the presence of an amine base. wikipedia.orglibretexts.org This method allows for the synthesis of 3-alkynyl-2-phenylimidazo[1,2-b]pyridazine derivatives under relatively mild conditions. organic-chemistry.org
| Alkyne | Catalyst System | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | THF or DMF | 3-(Alkynyl)-2-phenylimidazo[1,2-b]pyridazine | researchgate.netsci-hub.se |
The Heck reaction enables the introduction of vinyl substituents at the C-3 position by coupling this compound with alkenes. organic-chemistry.org This palladium-catalyzed reaction is a fundamental tool for C-C bond formation and typically proceeds in the presence of a base. researchgate.net The reaction allows for the synthesis of 3-vinyl-substituted imidazo[1,2-b]pyridazines, which are useful intermediates for further derivatization.
| Alkene | Catalyst | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ | Et₃N, K₂CO₃, or NaOAc | DMF, Acetonitrile (B52724) | 3-(Vinyl)-2-phenylimidazo[1,2-b]pyridazine | researchgate.netorganic-chemistry.org |
The Negishi and Kumada coupling reactions offer alternative palladium- or nickel-catalyzed methods for forming C-C bonds at the C-3 position. researchgate.net
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. organic-chemistry.org This reaction is a versatile tool for coupling with aryl, vinyl, or alkyl halides. uh.edu
The Kumada coupling employs Grignard reagents (organomagnesium halides). wikipedia.org It was one of the first catalytic cross-coupling methods developed and remains a powerful method, particularly for the synthesis of biaryls, though the high reactivity of Grignard reagents can limit its functional group compatibility. organic-chemistry.org Both reactions broaden the scope of accessible derivatives from the 3-bromo precursor. rsc.org
| Reaction Name | Organometallic Reagent | Catalyst | Typical Substrates Coupled | Reference |
|---|---|---|---|---|
| Negishi Coupling | Organozinc (R-ZnX) | Pd or Ni complexes | Aryl, Vinyl, Alkyl, Benzyl (B1604629) groups | organic-chemistry.org |
| Kumada Coupling | Grignard (R-MgX) | Pd or Ni complexes | Aryl, Vinyl, Alkyl groups | wikipedia.orgorganic-chemistry.org |
Stille Coupling Reactions
The bromine atom at the C-3 position of this compound serves as a key functional handle for palladium-catalyzed cross-coupling reactions. Among these, the Stille coupling offers a powerful method for the formation of carbon-carbon bonds. This reaction typically involves the coupling of an organohalide with an organotin compound (organostannane) in the presence of a palladium catalyst.
While specific literature examples detailing the Stille coupling of this compound are not extensively documented, the general applicability of this reaction to aryl bromides is well-established. The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
For this compound, this would theoretically allow for the introduction of a wide variety of substituents at the C-3 position, including alkyl, alkenyl, aryl, and alkynyl groups, depending on the organostannane used. The choice of catalyst, ligands, and reaction conditions would be crucial for achieving high yields and preventing side reactions, such as the homocoupling of the organostannane reagent.
C-H Activation and Functionalization
Direct C-H activation is a modern and efficient strategy for molecular functionalization that avoids the need for pre-functionalized starting materials. For the this compound scaffold, C-H bonds susceptible to activation are present on the C-2 phenyl ring and at the C-7 and C-8 positions of the pyridazine (B1198779) ring.
Direct C-Arylation
Palladium-catalyzed direct C-H arylation represents a powerful tool for the synthesis of biaryl compounds. While studies specifically targeting this compound are limited, research on related N-heterocycles demonstrates the feasibility of this approach. For instance, palladium-catalyzed arylation strategies have been successfully applied to pyridazine-based fused heterocycles, achieving regioselective mono-arylation. nih.gov The main challenge in such transformations is controlling the regioselectivity, as multiple C-H bonds may possess similar reactivity. For the title compound, functionalization could potentially be directed to the ortho positions of the C-2 phenyl ring or to the C-7/C-8 positions of the pyridazine core, depending on the directing-group capabilities of the heterocyclic nitrogen atoms and the reaction conditions employed.
C-Benzylation and C-Alkylation
The introduction of alkyl or benzyl groups via direct C-H functionalization is another valuable synthetic transformation. Palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides has been developed, proceeding through palladacycle intermediates. This suggests that a similar strategy could potentially be applied to activate the C-H bonds of the phenyl group in this compound. Furthermore, photoredox catalysis has emerged as a mild and efficient method for C-H alkylation and benzylation in related nitrogen-containing heterocyclic systems. These methods often utilize radical-based mechanisms to achieve functionalization at positions with activated C-H bonds.
Functionalization at Other Positions of the Imidazo[1,2-b]pyridazine Core
Nucleophilic Aromatic Substitution at the C-6 Position
The imidazo[1,2-b]pyridazine core, particularly the pyridazine ring, is electron-deficient. This property makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at positions activated by the ring nitrogen atoms. The C-6 position is analogous to the C-4 position in pyridine (B92270), which is known to be highly activated towards nucleophilic attack.
The synthesis of various 6-substituted imidazo[1,2-b]pyridazines often starts from a 6-halo precursor, such as 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine. The chlorine atom at the C-6 position is an effective leaving group that can be displaced by a wide range of nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient C-6 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms of the heterocyclic ring. Subsequent elimination of the chloride ion restores the aromaticity and yields the C-6 functionalized product. This strategy has been employed to introduce oxygen, sulfur, and nitrogen nucleophiles at this position.
C-6 Amination Strategies
The introduction of amino groups at the C-6 position is of significant interest, particularly in medicinal chemistry. This can be achieved efficiently via nucleophilic aromatic substitution on a 6-halo-imidazo[1,2-b]pyridazine substrate.
Recent research has detailed an efficient, cost-effective, and high-yielding protocol for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044). researchgate.net This method utilizes a variety of primary and secondary alkylamines in the presence of cesium fluoride (B91410) (CsF) and a phase-transfer catalyst (BnNEt₃Cl) in dimethyl sulfoxide (B87167) (DMSO) at 100 °C. researchgate.net This SNAr approach provides excellent yields (typically 79-98%) and is a significant improvement over previous methods, which included expensive transition metal-catalyzed Buchwald-Hartwig couplings or SNAr reactions requiring harsh conditions with large excesses of amine and fluoride promoters. researchgate.net
The optimized conditions are effective for a broad scope of amines, including simple unfunctionalized primary alkylamines, amines bearing aromatic and heteroaromatic functionality, and cyclic secondary amines like pyrrolidine, morpholine (B109124), and piperidine. researchgate.net
| Amine | Product | Yield (%) |
|---|---|---|
| n-Butylamine | 3-Bromo-6-(butylamino)-2-phenylimidazo[1,2-b]pyridazine | 94 |
| Cyclopentylamine | 3-Bromo-6-(cyclopentylamino)-2-phenylimidazo[1,2-b]pyridazine | 96 |
| Benzylamine | 3-Bromo-6-(benzylamino)-2-phenylimidazo[1,2-b]pyridazine | 98 |
| 2-(Thiophen-2-yl)ethan-1-amine | 3-Bromo-2-phenyl-6-((2-(thiophen-2-yl)ethyl)amino)imidazo[1,2-b]pyridazine | 95 |
| Pyrrolidine | 3-Bromo-2-phenyl-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine | 95 |
| Morpholine | 4-(3-Bromo-2-phenylimidazo[1,2-b]pyridazin-6-yl)morpholine | 97 |
| Piperidine | 3-Bromo-2-phenyl-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine | 94 |
Table 1. Selected examples of C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine. Reactions were conducted with the specified amine (2.0 equiv), CsF (1.0 equiv), and BnNEt₃Cl (10 mol%) in DMSO at 100 °C for 24 hours. Data sourced from Iorkula et al. researchgate.netresearchgate.net
Derivatization of Side Chains
The functionalization of the this compound core, particularly at the C-3 position, is primarily achieved through the substitution of the bromine atom. This allows for the introduction of various "side chains" which can be further modified. Palladium-catalyzed cross-coupling reactions are the most prominent methods for this purpose, offering mild and efficient routes to create new carbon-carbon bonds.
Sonogashira Coupling: This reaction is a powerful tool for forming a bond between the C-3 position of the imidazo[1,2-b]pyridazine ring and a terminal alkyne. wikipedia.orglibretexts.org The process typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The resulting 3-alkynyl-2-phenylimidazo[1,2-b]pyridazine derivatives contain a highly versatile ethynyl (B1212043) side chain. This alkyne group can then undergo a variety of subsequent reactions, such as cycloadditions, reductions, or further couplings, making it a gateway to a wide array of more complex derivatives. A review of metal-catalyzed functionalizations highlights the utility of Sonogashira coupling on the 3-bromo-imidazo[1,2-b]pyridazine system. researchgate.net
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is another cornerstone of cross-coupling chemistry used to introduce aryl or heteroaryl side chains at the C-3 position. This reaction involves coupling the 3-bromo derivative with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov The reaction demonstrates broad functional group tolerance and is widely used in the synthesis of pharmaceuticals and fine chemicals. nih.gov Studies on related 6-chloroimidazo[1,2-b]pyridazine (B1266833) derivatives have explored the influence of reaction parameters on the efficiency of Suzuki couplings, providing insight into the reactivity of this heterocyclic system. researchgate.net
| Reaction Type | Coupling Partner | Typical Catalysts | General Product Structure |
|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | 3-Alkynyl-2-phenylimidazo[1,2-b]pyridazine |
| Suzuki-Miyaura Coupling | Boronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | 3-Aryl-2-phenylimidazo[1,2-b]pyridazine |
N-Arylation Reactions
N-arylation reactions on the imidazo[1,2-b]pyridazine scaffold involve the formation of a bond between a nitrogen atom of the heterocyclic core and an aryl group. The pyridazine ring contains nitrogen atoms that can serve as nucleophiles in such transformations. Palladium-catalyzed reactions, like the Buchwald-Hartwig amination, are key methods for achieving this. researchgate.net
A comprehensive review on the synthesis and functionalization of imidazo[1,2-b]pyridazines discusses the use of palladium-catalyzed N-arylation in the context of ring-forming reactions. researchgate.net For instance, the synthesis of fused tetracyclic systems can proceed via an initial intermolecular Buchwald-Hartwig amination onto a halo-pyridine, followed by a subsequent intramolecular N-arylation involving a nitrogen atom of the pyridazine ring. This demonstrates the capability of the ring nitrogens to participate in C-N bond formation under palladium catalysis. researchgate.net While direct intermolecular N-arylation of this compound itself is less commonly detailed, the established reactivity of the scaffold in intramolecular processes suggests its viability as a substrate for such transformations.
| Reaction Type | Arylating Agent | Catalyst System | Potential Site of Reaction |
|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl Halide (Ar-X) | Palladium Catalyst + Ligand | Pyridazine Ring Nitrogen |
Cyclization Reactions to Form Fused Systems
Building additional rings onto the imidazo[1,2-b]pyridazine framework is a critical strategy for creating novel polycyclic heterocyclic systems with unique biological and physical properties. Key methods to achieve this include 1,3-dipolar cycloadditions and intramolecular cyclizations to form fused pyrrole (B145914) or triazole rings.
Formation of Fused Pyrrole Rings: The synthesis of pyrrolo[1,2-b]pyridazines, which feature a pyrrole ring fused to the pyridazine moiety, is a well-established field. arkat-usa.org A prominent method involves the 1,3-dipolar cycloaddition of mesoionic 1,3-oxazolo-5-ones (also known as münchnones), which can be generated in situ from pyridazinone precursors. mdpi.comresearchgate.net These mesoionic compounds act as 1,3-dipoles and react with dipolarophiles, such as terminal alkynes, to form a tricyclic intermediate. This intermediate then eliminates carbon dioxide to yield the aromatic pyrrolo[1,2-b]pyridazine (B13699388) system. mdpi.com
Formation of Fused Triazole Rings: The construction of a triazole ring fused to the pyridazine system results in triazolo-pyridazine derivatives. mdpi.com A common synthetic strategy involves the diazotization of a heterocyclic amine followed by intramolecular cyclization. For example, a precursor with adjacent amino groups on the pyridazine ring can be treated with a nitrite (B80452) source to form a fused 1,2,3-triazole ring. mdpi.com Another approach involves the reaction of 1,2,3-triazole dicarbonyl compounds with hydrazine (B178648) hydrate, which can be cyclized under heat or acid to form the fused system. mdpi.com These methods provide access to a variety of fused heterocyclic scaffolds.
| Fused Ring System | General Method | Key Intermediates/Reactants |
|---|---|---|
| Pyrrolo[1,2-b]pyridazine | 1,3-Dipolar Cycloaddition | Mesoionic oxazolo-pyridazinones + Alkyne Dipolarophiles |
| 1,2,3-Triazolo[4,5-d]pyridazine | Intramolecular Cyclization | Heterocyclic diamines + Nitrite |
Structure Activity Relationship Sar Studies of Imidazo 1,2 B Pyridazine Derivatives
General Principles of Substituent Influence on Bioactivity
The therapeutic potential of the imidazo[1,2-b]pyridazine (B131497) nucleus is unlocked through precise functionalization. SAR studies have established that the scaffold itself serves as a crucial anchor, often binding in the hinge region of kinases, while the substituents at various positions are responsible for dictating potency and selectivity. nih.gov The optimization of groups at the C-3 and C-6 positions has been a particularly fruitful strategy for enhancing inhibitory activity against targets like I-kappa B kinase beta (IKKβ). The strategic disubstitution at these positions has also yielded selective inhibitors for Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs). nih.gov
Impact of the Phenyl Group at the 2-Position on Activity
The presence of a phenyl ring at the 2-position of the imidazo[1,2-b]pyridazine core is a common feature in many biologically active derivatives and appears to be critical for certain activities. In studies developing ligands for β-amyloid (Aβ) plaques, the 2-phenyl group was found to be essential for maintaining high binding affinity. nih.gov When the phenyl ring was replaced with other aromatic systems, such as pyridinyl or thiophenyl rings, a significant reduction in binding affinity was observed. nih.gov
Further functionalization of this phenyl ring can also modulate activity. For instance, the addition of a 4'-dimethylamino group to the 2-phenyl substituent was identified as a potential requirement for achieving desirable binding affinities for Aβ plaques. nih.gov Moreover, derivatives of 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine have demonstrated potent inhibitory activity against various kinases, including FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia. This underscores the importance of the 2-phenyl group in creating potent kinase inhibitors.
Role of the Bromine Atom at the 3-Position in SAR
The bromine atom at the C-3 position plays a pivotal role in the SAR of imidazo[1,2-b]pyridazines, primarily by serving as a versatile synthetic handle for introducing chemical diversity. The 3-bromo derivative is a key intermediate in the synthesis of more complex and potent inhibitors. nih.govresearchgate.net Its utility lies in its ability to readily participate in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing for the introduction of a wide array of aryl or heteroaryl groups. nih.gov
For example, in the development of Haspin kinase inhibitors, a 3-bromoimidazo[1,2-b]pyridazine (B100983) was used as a starting material to introduce an indazole moiety. nih.gov The resulting compound showed potent activity, and subsequent studies revealed that the presence of the indazole group at the C-3 position was crucial for maintaining this activity; its removal or replacement led to a loss of Haspin inhibition. nih.gov Similarly, in the creation of Transforming growth factor-β activated kinase (TAK1) inhibitors, the 3-bromo position was functionalized with various indazole derivatives to modulate steric and electronic properties, which in turn influenced the molecule's interaction with the target kinase. nih.gov Therefore, while the bromine atom itself is not always essential for the final biological activity, its presence at the C-3 position is a critical strategic element for building the pharmacophore required for potent and selective inhibition.
Significance of Substitutions at the 6-Position (e.g., morpholine (B109124), piperazine (B1678402), methylthio, methoxyl, halogen)
The C-6 position of the imidazo[1,2-b]pyridazine scaffold is a key site for modification, and substitutions at this position have a profound impact on biological activity and selectivity.
Halogens and Small Alkoxy/Alkylthio Groups: In the context of Aβ plaque binding agents, the nature of the substituent at C-6 significantly influences affinity. A comparative study of different substituents revealed a clear trend in binding affinity. The 6-methylthio analogue demonstrated a higher affinity than the 6-methoxyl analogue. nih.gov Among halogen substituents, a larger atom size was correlated with higher affinity, with the 6-iodo derivative showing stronger binding than the 6-chloro or 6-fluoro analogues. nih.gov This suggests that both the size and electronegativity of the substituent at C-6 are important determinants for binding. nih.gov
| 6-Position Substituent | Binding Affinity (Ki, nM) | Lipophilicity (cLogP) |
|---|---|---|
| -SCH₃ (methylthio) | 11.0 | 3.50 |
| -OCH₃ (methoxyl) | 45.2 | 2.89 |
| -I (Iodo) | 30.1 | 3.62 |
| -Cl (Chloro) | 89.3 | 3.12 |
| -F (Fluoro) | 112.4 | 2.67 |
Influence of Other Core Modifications (e.g., C-7, C-8 substitutions)
While positions C-2, C-3, and C-6 are the most extensively studied, modifications at other positions on the pyridazine (B1198779) ring, such as C-7 and C-8, are also known to be important for modulating biological activity. nih.gov Although less frequently explored, functionalization at these sites can influence the selectivity and potency of imidazo[1,2-b]pyridazine derivatives. nih.gov
For related heterocyclic scaffolds like imidazo[1,2-a]pyrazines, SAR studies have shown that substitutions at the C-8 position can be beneficial. For example, amination at C-8 was found to improve the antioxidant activity of a series of imidazo[1,2-a]pyrazine (B1224502) derivatives. tsijournals.com The ability to functionalize these positions selectively provides an additional avenue for fine-tuning the pharmacological profile of the core scaffold. rsc.org This suggests that a comprehensive understanding of the SAR for the imidazo[1,2-b]pyridazine class requires consideration of the entire substitution pattern, including the less common C-7 and C-8 positions, to achieve optimal potency and kinase selectivity. nih.gov
Mechanistic Investigations of Chemical Transformations
Proposed Reaction Mechanisms for Core Formation and Functionalization
The synthesis of the 3-Bromo-2-phenylimidazo[1,2-b]pyridazine core and its subsequent functionalization are governed by several key reaction mechanisms. The foundational structure is typically assembled through a condensation reaction, while derivatization often involves nucleophilic substitution or metal-catalyzed cross-coupling.
Core Formation: Condensation Reaction The most established mechanism for constructing the imidazo[1,2-b]pyridazine (B131497) backbone is the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-haloketone. nih.govnih.gov In the synthesis of the 2-phenyl variant, this involves reacting a substituted 3-aminopyridazine with a 2-halo-1-phenylethanone derivative. The process begins with the nucleophilic attack of the N1 ring nitrogen of the 3-aminopyridazine on the electrophilic carbon of the α-haloketone. This step is crucial for the regioselectivity of the reaction. The presence of a halogen, such as chlorine or fluorine, on the pyridazine (B1198779) ring is instrumental in ensuring the reaction proceeds correctly. nih.gov In unsubstituted 3-aminopyridazine, the exocyclic amino group is more nucleophilic, leading to undesired side products. However, a halogen at the C6 position deactivates the adjacent ring nitrogen, making the N1 nitrogen the most nucleophilic site. This directs the initial alkylation to the desired position, preventing the formation of isomers and facilitating the subsequent cyclization. nih.gov Following the initial N-alkylation, an intramolecular cyclization occurs where the exocyclic amino group attacks the carbonyl carbon, forming a heterocyclic intermediate which then dehydrates to yield the aromatic imidazo[1,2-b]pyridazine ring system.
Functionalization: Nucleophilic Aromatic Substitution (SNAr) Functionalization of the pre-formed core, particularly at the C6 position, often proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. For instance, in the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044), the reaction does not strictly follow a simple two-step addition-elimination pathway. researchgate.net Instead, the mechanism is described as a "continuum between stepwise [addition-elimination] and concerted" processes. researchgate.net Theoretical studies suggest that the formation of discrete Meisenheimer-type complexes as intermediates is highly dependent on the specific heteroaryl substrate. For some azaheteroaryl chlorides, the SNAr reaction may occur in a single kinetic step without a stable intermediate. researchgate.net
Functionalization: Metal-Catalyzed Reactions Palladium-catalyzed reactions are also employed for building more complex structures. These can involve an initial intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation to form fused polycyclic systems. researchgate.net Furthermore, functionalization of the related imidazo[1,2-a]pyridine (B132010) scaffold has been achieved through an iron-catalyzed aerobic oxidative cross-dehydrogenative coupling process. rsc.orgrsc.org This type of reaction suggests a mechanism involving the catalyst activating the C-H bond, followed by coupling with another reactant, with molecular oxygen serving as the terminal oxidant. rsc.org
Role of Catalysts and Reagents in Directed Synthesis and Derivatization
The choice of catalysts and reagents is critical for controlling the regioselectivity, efficiency, and scope of the synthesis and functionalization of this compound.
Core Synthesis In the classical condensation reaction for forming the imidazo[1,2-b]pyridazine core, the primary reagents are a 3-amino-6-halopyridazine and an α-bromoketone. The reaction is typically facilitated by a mild base, such as sodium bicarbonate, which neutralizes the hydrogen halide formed during the reaction. nih.gov The halogen substituent on the 3-aminopyridazine starting material is a key directing group, ensuring the correct regiochemical outcome of the initial N-alkylation. nih.gov
Derivatization and Functionalization For the derivatization of the 3-bromo-6-chloroimidazo[1,2-b]pyridazine scaffold, specific reagents and catalysts play a significant role in promoting SNAr reactions.
Fluoride (B91410) Source: The inclusion of a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), has been shown to significantly increase the yield of C-6 amination reactions. While treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with an amine alone gives a modest yield, the addition of stoichiometric CsF can nearly double the product yield. researchgate.net This suggests that fluoride facilitates the displacement of the chloride at the C-6 position.
Phase Transfer Catalysts: The efficiency of these fluoride-promoted reactions can be further enhanced by a phase transfer catalyst, such as benzyltriethylammonium chloride (BnNEt₃Cl). In the presence of both CsF and 10 mol% of BnNEt₃Cl, the yield of C-6 aminated product reaches 94%. researchgate.net The catalyst aids in transporting the fluoride anion from the solid or aqueous phase to the organic phase where the reaction occurs.
The table below summarizes optimization experiments for the C-6 amination of a 3-bromo-6-chloroimidazo[1,2-b]pyridazine derivative with butylamine. researchgate.net
| Entry | Fluoride Source (equiv.) | Catalyst (mol%) | Yield (%) |
| 1 | None | None | 44 |
| 2 | CsF (1.0) | None | ~50 |
| 3 | KF (1.0) | None | ~50 |
| 4 | CsF (1.0) | BnNEt₃Cl (10) | 94 |
| 5 | KF (10.0) | None | ~75 |
| 6 | CsF (0.5) | BnNEt₃Cl (10) | >44 |
| 7 | CsF (0.1) | BnNEt₃Cl (10) | >44 |
Data sourced from optimization experiments on a model substrate. researchgate.net
Metal Catalysts: Transition metal catalysis provides powerful methods for derivatization. Palladium catalysts, such as Palladium(II) acetate (B1210297) combined with ligands like Xantphos, are used for C-N bond formation in tandem amination reactions. researchgate.net Iron(III) bromide (FeBr₃) has been identified as an effective homogeneous Lewis catalyst for the functionalization of related imidazo[1,2-a]pyridines with aryl aldehydes. rsc.orgrsc.org In these reactions, the iron catalyst activates the aldehyde, and under an air atmosphere, O₂ acts as the primary oxidant in a cross-dehydrogenative coupling process. rsc.org
Insights into Intermediate Formation in Synthetic Pathways
The synthetic pathways leading to and from this compound involve several key intermediates, the understanding of which provides insight into the reaction mechanisms.
Intermediates in Core Formation The condensation reaction to form the imidazo[1,2-b]pyridazine ring proceeds through a non-isolated N-alkylated intermediate. After the initial attack of the pyridazine N1 nitrogen on the α-bromoketone, a quaternary ammonium (B1175870) salt intermediate is formed. This is followed by an intramolecular nucleophilic addition of the C3 amino group to the ketone's carbonyl carbon, creating a bicyclic hemiaminal-like intermediate. This transient species rapidly undergoes dehydration to yield the final, stable aromatic ring system. nih.gov
Intermediates in Functionalization In the SNAr functionalization at the C-6 position, the potential for an addition-intermediate, known as a Meisenheimer complex, is considered. researchgate.net Such a complex would involve the addition of the nucleophile (e.g., an amine) to the C-6 carbon, forming a tetrahedral, negatively charged intermediate before the expulsion of the leaving group (chloride). However, kinetic and theoretical studies suggest that for substrates like 3-bromo-6-chloroimidazo[1,2-b]pyridazine, the reaction may proceed through a mechanistic pathway where a distinct, stable Meisenheimer complex is not formed, favoring a more concerted process. researchgate.net
In visible light-promoted functionalization of the related imidazo[1,2-a]pyridine system, radical intermediates are key. For example, in trifluoromethylation reactions, a CF₃ radical is generated via a photoredox cycle. This radical then adds to the imidazo[1,2-a]pyridine ring to form a radical intermediate, which is subsequently oxidized to the final product. nih.gov Similarly, FeBr₃-catalyzed reactions carried out under an argon atmosphere are proposed to proceed through intermediates formed by the nucleophilic attack of the imidazopyridine onto an iron-activated aldehyde, leading to bis(imidazo[1,2-a]pyridine) products. rsc.org
The table below outlines potential intermediates in various synthetic transformations involving the imidazo[1,2-b]pyridazine scaffold.
| Reaction Type | Proposed Intermediate | Parent Compound Class |
| Imidazo[1,2-b]pyridazine Core Formation | N-alkylated pyridazinium salt; Bicyclic hemiaminal | 3-Aminopyridazine |
| SNAr at C-6 | Meisenheimer-type addition complex (transient or part of a concerted pathway) | 6-Halo-imidazo[1,2-b]pyridazine |
| Photoredox Catalysis (Analogous systems) | Radical adduct at C-3 | Imidazo[1,2-a]pyridine |
| FeBr₃-Catalyzed Alkylation (Analogous systems) | Adduct from nucleophilic attack on an Fe-coordinated aldehyde | Imidazo[1,2-a]pyridine |
Computational and Theoretical Studies
Molecular Docking Investigations (general principles)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein or enzyme. This method simulates the binding process, calculating a score that estimates the binding affinity. For the imidazo[1,2-b]pyridazine (B131497) scaffold, molecular docking is instrumental in rationalizing the biological activity of its derivatives and in the drug discovery process.
The general principles involve:
Target Identification and Preparation: A three-dimensional structure of a biologically relevant protein target is obtained, often from crystallographic data.
Ligand Preparation: The 3D structure of the ligand, such as a derivative of 3-Bromo-2-phenylimidazo[1,2-b]pyridazine, is generated and optimized for its most stable conformation.
Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site of the target protein.
Scoring and Analysis: Each generated pose is evaluated using a scoring function that approximates the binding free energy. The poses with the best scores are then analyzed to understand the key molecular interactions driving the binding.
Studies on related imidazo[1,2-a]pyridine (B132010) derivatives have used molecular docking to investigate their potential as inhibitors of proteins like MARK4, which is implicated in various cancers. nih.gov Similarly, imidazo[1,2-b]pyridazine derivatives have been modeled to understand their interaction with targets such as benzodiazepine (B76468) receptors and voltage-gated calcium channels. nih.govresearchgate.net These investigations help elucidate the mechanism of action and provide a basis for designing compounds with improved potency and selectivity. nih.gov
Theoretical Predictions of Reactivity and Selectivity
Theoretical calculations are employed to predict the chemical reactivity and regioselectivity of this compound in various chemical reactions. Methods like Density Functional Theory (DFT) are used to determine the electronic properties of the molecule, which govern its behavior.
Key aspects of these theoretical predictions include:
Electron Density Distribution: Calculations can map the electron-rich and electron-poor regions of the molecule. For the imidazo[1,2-b]pyridazine core, the nitrogen atoms create distinct electronic environments. The phenyl group at position 2 and the bromine atom at position 3 significantly influence the electron density, directing where electrophilic or nucleophilic attacks are most likely to occur.
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity. The energy and location of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile. For instance, DFT calculations on related pyridazinone derivatives have been used to analyze their HOMO-LUMO gaps to understand molecular reactivity. mdpi.com
Reaction Mechanism Studies: Computational chemistry can model the entire pathway of a chemical reaction, including transition states and intermediates. This is crucial for understanding selectivity. For example, theoretical work on the nucleophilic aromatic substitution (SNAr) at the C-6 position of the 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) core has helped elucidate the reaction mechanism, suggesting a concerted process rather than one involving a stable Meisenheimer-type intermediate. researchgate.net Studies on electrophilic substitutions, such as nitration and chlorination, have also shown that the reaction's outcome is highly dependent on the substituents present on the imidazo[1,2-b]pyridazine ring. researchgate.net
Computational Analysis of Ligand-Target Interactions
Following molecular docking, a detailed computational analysis is performed to characterize the specific interactions between the ligand and its biological target. This analysis provides a structural hypothesis for the ligand's activity. For compounds based on the this compound scaffold, this involves identifying key atomic contacts with amino acid residues in the target's binding pocket.
These interactions typically include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein. The nitrogen atoms of the imidazo[1,2-b]pyridazine ring are potential hydrogen bond acceptors.
Hydrophobic Interactions: Occur between the nonpolar regions of the ligand, such as the phenyl ring, and hydrophobic residues of the protein.
Pi-Stacking and Cation-Pi Interactions: The aromatic systems of the phenyl group and the fused heterocyclic core can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
For example, computational modeling of 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives targeting human Cav3.1 voltage-gated calcium channels revealed binding modes that partially mirrored those of known selective blockers, providing a foundation for future optimization. nih.gov Similarly, docking studies of phenothiazine-containing imidazo[1,2-a]pyridines against the MARK4 protein identified crucial hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. nih.gov This level of detailed analysis is essential for structure-based drug design, allowing for modifications to the ligand to enhance binding affinity and selectivity.
Spectroscopic and Structural Characterization for Theoretical Validation
Experimental data from spectroscopic and structural analyses are crucial for validating the results of computational studies. Before a molecule like this compound can be reliably modeled, its synthesized structure must be unequivocally confirmed. The experimental data serves as a benchmark against which theoretical predictions of structure and properties can be compared.
The primary techniques used for this validation are:
| Technique | Role in Characterization and Validation |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy are used to determine the precise connectivity of atoms in the molecule, confirming the positions of the phenyl and bromo substituents on the imidazo[1,2-b]pyridazine core. researchgate.netnih.gov The experimental chemical shifts can be compared with those predicted by DFT calculations to validate the computed electronic structure. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) provides an accurate measurement of the molecule's mass-to-charge ratio, which confirms its elemental composition and molecular formula (C₁₂H₈BrN₃ for the title compound). researchgate.net This validates the fundamental identity of the molecule used in theoretical models. |
| Infrared (IR) Spectroscopy | IR spectroscopy identifies the characteristic vibrational frequencies of functional groups within the molecule, confirming the presence of aromatic C-H bonds, C=N, and C=C bonds of the heterocyclic and phenyl rings. researchgate.netliberty.edu These experimental frequencies can be compared to computationally predicted vibrational modes. |
| X-ray Crystallography | Single-crystal X-ray analysis provides the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and conformations. nih.govnih.gov This experimental structure is the "gold standard" for validating the geometries predicted by computational optimization methods. |
By correlating these experimental data with theoretical calculations, researchers can build confident and predictive computational models for this compound and its derivatives. mdpi.comnih.gov
Research Applications in Chemical Biology and Advanced Materials
Imidazo[1,2-b]pyridazines as Scaffolds for Enzyme Inhibitors
The rigid, bicyclic structure of the imidazo[1,2-b]pyridazine (B131497) nucleus serves as an excellent framework for the design of enzyme inhibitors. By modifying substituents at various positions on the ring system, researchers can fine-tune the potency and selectivity of these compounds for specific biological targets.
Protein kinases are a large family of enzymes that play critical roles in cell signaling and are frequently implicated in diseases such as cancer and inflammatory disorders. The imidazo[1,2-b]pyridazine scaffold has been extensively utilized to develop inhibitors for a wide array of kinases. It has been demonstrated that while the core structure often binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 are crucial for determining selectivity and potency. nih.gov
Bruton's Tyrosine Kinase (BTK): BTK is a key enzyme in the B cell receptor signaling pathway, making it an attractive target for B cell malignancies. A derivative of imidazo[1,2-b]pyridazine, compound 22 (TM471-1) , has been identified as a potent and highly selective irreversible inhibitor of BTK with an IC50 of 1.3 nM. This compound showed significant tumor growth inhibition in xenograft models and has advanced into Phase I clinical trials.
Transforming Growth Factor-β-activated Kinase 1 (TAK1): TAK1 is overexpressed in multiple myeloma and is involved in cell growth and survival pathways. Researchers have discovered that 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines with an aryl group at the 3-position can inhibit TAK1 at nanomolar concentrations. For example, compound 26 inhibits TAK1 with an IC50 of 55 nM and shows potent anti-proliferative activity in multiple myeloma cell lines. nih.gov
Haspin: This mitotic kinase is a target for cancer therapy due to its role in cell division. A series of disubstituted imidazo[1,2-b]pyridazine derivatives have been developed as selective Haspin inhibitors, with the best compounds exhibiting IC50 values between 6 and 100 nM in vitro. These inhibitors have demonstrated anti-proliferative effects in various human cancer cell lines.
Tyrosine Kinase 2 (Tyk2) JH2 Domain: Tyk2 is a member of the Janus kinase (JAK) family involved in pro-inflammatory cytokine signaling. The pseudokinase (JH2) domain of Tyk2 has emerged as a target for allosteric inhibitors. The imidazo[1,2-b]pyridazine scaffold was identified as a promising starting point for developing ligands that bind to the JH2 domain, leading to potent and selective allosteric inhibition of Tyk2 signaling.
Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle regulation, and their inhibition is a key strategy in cancer treatment. The imidazo[1,2-b]pyridazine scaffold has been developed into a potent and selective class of CDK inhibitors. These compounds have shown activity against CDK2, as well as CDK12 and CDK13, which are therapeutic targets for triple-negative breast cancer (TNBC). For instance, compound 24 was found to be a potent covalent inhibitor of CDK12 and CDK13 with IC50 values of 15.5 nM and 12.2 nM, respectively.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Imidazo[1,2-b]pyridazine derivatives have been designed as potent VEGFR2 kinase inhibitors. One such compound, 6b , demonstrated strong inhibitory activity against VEGFR2 with an IC50 value of 7.1 nM.
Pim-1 Kinase: PIM kinases are serine/threonine kinases implicated in hematopoietic malignancies. A family of imidazo[1,2-b]pyridazines has been identified as specific inhibitors of PIM kinases with low nanomolar potency. semanticscholar.org These compounds were found to be ATP competitive but not ATP mimetic, interacting with the N-terminal lobe of the kinase rather than the hinge region, which contributes to their selectivity. semanticscholar.org
Plasmodium falciparum Protein Kinases (PfPK7 and PfCDPK1): Malaria, caused by the parasite Plasmodium falciparum, remains a major global health issue. The parasite's kinases are attractive drug targets. The imidazo[1,2-b]pyridazine scaffold has been explored for its potential to inhibit these kinases. A series of these compounds were identified as potent inhibitors of P. falciparum calcium-dependent protein kinase 1 (PfCDPK1), showing promising in vitro anti-parasitic activity.
Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1): Similar to the malaria parasite, Toxoplasma gondii also relies on calcium-dependent protein kinases for its life cycle. The imidazo[1,2-b]pyridazine scaffold has been investigated as a potential inhibitor for TgCDPK1.
p38 Mitogen-Activated Protein (MAP) Kinase: p38 MAP kinase is involved in inflammatory responses and is a target for diseases like rheumatoid arthritis. Through a structure-based design approach, imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of p38 MAP kinase.
| Compound | Target Kinase(s) | Reported Potency (IC50) |
|---|---|---|
| Compound 22 (TM471-1) | BTK | 1.3 nM |
| Compound 26 | TAK1 | 55 nM |
| Disubstituted imidazo[1,2-b]pyridazines | Haspin | 6 - 100 nM |
| Compound 24 | CDK12/CDK13 | 15.5 nM / 12.2 nM |
| Compound 6b | VEGFR2 | 7.1 nM |
| K00135 | Pim-1 | Low nanomolar |
| Substituted imidazopyridazines | PfCDPK1 | Potent inhibition |
| N-oxide 16 | p38 MAP kinase | Potent inhibition |
By inhibiting specific kinases, imidazo[1,2-b]pyridazine derivatives can effectively modulate downstream cellular signaling pathways.
The inhibition of TAK1 by compounds such as 26 is a prime example. TAK1 is a key mediator in signaling pathways activated by cytokines like TGF-β and TNF-α, which lead to the activation of MAP kinases and the NF-κB transcription factor. These pathways are crucial for cell survival and proliferation in multiple myeloma. By blocking TAK1, these inhibitors can disrupt these pro-survival signals, leading to an anti-cancer effect. nih.gov
Similarly, imidazo[1,2-b]pyridazine-based PIM kinase inhibitors have been shown to interfere with the phosphorylation of downstream targets. semanticscholar.org For instance, the compound K00135 was observed to decrease the phosphorylation of BAD and the eukaryotic translation initiation factor 4E–binding protein 1 (4E-BP1), both of which are known substrates of PIM kinases and are involved in apoptosis and protein synthesis, respectively. semanticscholar.org This demonstrates that these compounds can exert their anti-leukemic effects by modulating these critical cellular processes. semanticscholar.org
Ligands for Biological Targets
Beyond enzyme inhibition, the structural characteristics of imidazo[1,2-b]pyridazines make them suitable for binding to other significant biological targets.
Alzheimer's disease is characterized by the accumulation of β-amyloid (Aβ) plaques in the brain. Developing imaging agents that can detect these plaques is crucial for early diagnosis and for monitoring disease progression. The imidazo[1,2-b]pyridazine scaffold has been investigated for this purpose. These compounds were designed as isosteric analogues of IMPY, a known Aβ plaque imaging agent, with the rationale that the nitrogen in the pyridazine (B1198779) ring could reduce lipophilicity and decrease non-specific binding in the brain. nih.gov
A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their ability to bind to synthetic Aβ aggregates. Their binding affinities (Ki) ranged from 11.0 nM to over 1000 nM, depending on the substituents at the 2- and 6-positions. nih.gov
| Compound | Binding Affinity (Ki) for Aβ plaques |
|---|---|
| 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | 11.0 nM |
| Other derivatives | >1000 nM |
The compound 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine showed a particularly high binding affinity, suggesting that such derivatives could be promising candidates for the development of novel positron emission tomography (PET) radiotracers for imaging Aβ plaques. nih.gov
Applications in Material Science
The utility of the imidazo[1,2-b]pyridazine structure extends beyond biology into the realm of material science, particularly in the field of organic electronics.
The imidazo[1,2-b]pyridazine (IP) moiety has been identified as a novel electron-transporting unit for developing host materials for phosphorescent OLEDs (PhOLEDs). This is due to its excellent electron-transporting capability and high thermal stability. Researchers have synthesized several bipolar host materials by combining the electron-transporting IP core with hole-transporting carbazole (B46965) units.
By altering the substitution sites on the IP core, materials such as IP6Cz , IP68Cz , IP36Cz , and IP368Cz were created. Red PhOLEDs using IP6Cz and IP68Cz as host materials and a red-emitting iridium complex as the dopant exhibited outstanding electroluminescence performance.
| Host Material | Maximum External Quantum Efficiency (ηext,max) | Emitter |
|---|---|---|
| IP6Cz | 26.9% | Ir(pq)2acac (red) |
| IP68Cz | 25.2% | Ir(pq)2acac (red) |
| IP6Cz | 20.5% | Ir(piq)2acac (deep-red) |
| IP68Cz | 19.9% | Ir(piq)2acac (deep-red) |
These devices showed not only high efficiency but also insignificant efficiency roll-off at high brightness. The study demonstrated that the imidazo[1,2-b]pyridazine unit is a first-rate building block for creating bipolar host materials for high-performance red-emitting OLEDs.
Electron-Transporting Units in Advanced Materials
Research into the application of imidazo[1,2-b]pyridazine derivatives has demonstrated their potential as building blocks for bipolar host materials. nih.govacs.org In such materials, the imidazo[1,2-b]pyridazine unit serves as the n-type (electron-transporting) component, while other moieties, such as carbazole, function as the p-type (hole-transporting) units. nih.govacs.org This combination allows for balanced charge transport, a critical factor in achieving high-efficiency electroluminescence.
The strategic substitution on the imidazo[1,2-b]pyridazine core plays a crucial role in fine-tuning the photophysical and electrochemical properties of these materials. nih.govacs.org By altering the attachment points of the carbazole units to the imidazo[1,2-b]pyridazine core, researchers have been able to modulate the energy levels and charge-transporting characteristics of the resulting bipolar host materials. nih.govacs.org
For instance, several bipolar host materials based on the imidazo[1,2-b]pyridazine (IP) core have been synthesized and their performance in red phosphorescent OLEDs evaluated. These materials, designated as IP6Cz, IP68Cz, IP36Cz, and IP368Cz, were developed by varying the substitution site of the carbazole units on the IP core. nih.govacs.org
The investigation into these materials revealed that the substitution sites significantly influence the electroluminescence (EL) performance. nih.govacs.org Notably, materials with carbazole units at the 6-position (IP6Cz) and at the 6- and 8-positions (IP68Cz) exhibited superior EL performance. nih.govacs.org
Red phosphorescent OLEDs utilizing IP6Cz and IP68Cz as host materials and doped with Ir(pq)2acac as the emitter demonstrated remarkably high external quantum efficiencies (ηext,max) of 26.9% and 25.2%, respectively. nih.govacs.org These devices also showed minimal efficiency roll-off, a desirable characteristic for practical applications. nih.gov Furthermore, when doped with the deep-red emitter Ir(piq)2acac, the devices based on IP6Cz and IP68Cz also achieved impressive ηext,max of 20.5% and 19.9%, respectively. nih.govacs.org
These findings underscore the potential of the imidazo[1,2-b]pyridazine core as a foundational unit for creating highly efficient electron-transporting and bipolar host materials for next-generation displays and lighting technologies. nih.govacs.org The ability to systematically modify the properties of these materials through chemical synthesis opens up a wide avenue for the development of novel organic electronic devices.
Interactive Data Table: Performance of Imidazo[1,2-b]pyridazine-based Host Materials in Red Phosphorescent OLEDs
| Host Material | Emitter | Maximum External Quantum Efficiency (ηext,max) |
| IP6Cz | Ir(pq)2acac | 26.9% nih.govacs.org |
| IP68Cz | Ir(pq)2acac | 25.2% nih.govacs.org |
| IP6Cz | Ir(piq)2acac | 20.5% nih.govacs.org |
| IP68Cz | Ir(piq)2acac | 19.9% nih.govacs.org |
Q & A
Q. What are the established synthetic methodologies for 3-Bromo-2-phenylimidazo[1,2-b]pyridazine, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, often starting with halogenation or cross-coupling strategies. Bromophenyl substituents can be introduced via palladium-catalyzed coupling (e.g., Suzuki-Miyaura) using aryl boronic acids and brominated precursors . Key factors include solvent choice (e.g., DMA, DMF) and base selection (e.g., K₂CO₃, Na₂HPO₄), which enhance nucleophilicity in SNAr reactions . Characterization via NMR and mass spectrometry is critical to confirm regioselectivity .
Q. What safety protocols are recommended when handling this compound?
Mandatory precautions include PPE (gloves, goggles), fume hood use, and immediate access to poison control for inhalation or exposure incidents . Waste disposal must follow protocols for halogenated organics. Contaminated surfaces require decontamination with ethanol or specialized solvents .
Q. How can researchers characterize the structural integrity of brominated imidazo[1,2-b]pyridazine derivatives?
High-resolution mass spectrometry (HRMS) confirms molecular formulas, while ¹H/¹³C NMR identifies positional isomerism. HPLC (C18 column, acetonitrile/water gradient) assesses purity, and X-ray crystallography resolves ambiguities in solid-state conformation .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the reactivity of bromine substituents in cross-coupling reactions?
Contradictions may stem from catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) or solvent/base mismatches. Systematic optimization should screen ligands (e.g., XPhos, SPhos) and evaluate temperature effects. Comparative analysis with literature benchmarks (e.g., Barlin’s halogenation studies ) and kinetic/DFT studies can clarify electronic effects .
Q. What strategies optimize the substitution pattern of imidazo[1,2-b]pyridazine derivatives for target biological activity?
Substituent positioning (e.g., para vs. meta bromophenyl) alters steric/electronic profiles. Parallel synthesis (e.g., Scheme 12 ) coupled with molecular docking (e.g., against β-amyloid plaques ) identifies optimal groups. Bioisosteric replacements (e.g., Br → CF₃) balance binding affinity and lipophilicity .
Q. How should computational frameworks be integrated into the experimental design of brominated imidazo[1,2-b]pyridazine derivatives?
Density Functional Theory (DFT) predicts regioselectivity in electrophilic bromination, guiding precursor design . Molecular dynamics simulations assess binding affinities, while ADME-Tox models (e.g., SwissADME) pre-screen derivatives for pharmacokinetic feasibility .
Q. What methodologies address challenges in scaling up synthesis while maintaining regiochemical control?
Flow chemistry systems improve heat/mass transfer for exothermic bromination steps. In-line analytics (e.g., FTIR) monitor intermediate formation, and Design of Experiments (DoE) optimizes parameters like residence time and catalyst loading .
Data Analysis and Theoretical Frameworks
Q. How can researchers reconcile discrepancies between computational predictions and experimental outcomes in bromine placement?
Re-evaluate computational parameters (e.g., solvent dielectric constant in DFT) and validate with kinetic isotope effects (KIE) studies. Crystal structure comparisons with predicted geometries identify steric clashes overlooked in simulations .
Q. What role do theoretical frameworks play in designing brominated imidazo[1,2-b]pyridazine-based probes?
Conceptual frameworks like Hammett σ constants quantify electronic effects of substituents on reactivity. Transition state modeling (e.g., Curtin-Hammett principles) guides the design of selective inhibitors for biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
